1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
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Overview
Description
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H9BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropane ring attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropylamines, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylmethanol
- 3-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is unique due to the presence of the cyclopropane ring and the amine group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications that require these characteristics.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRJFMIRSFZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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